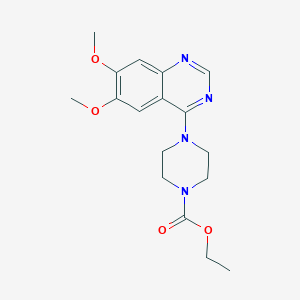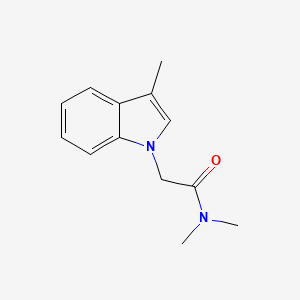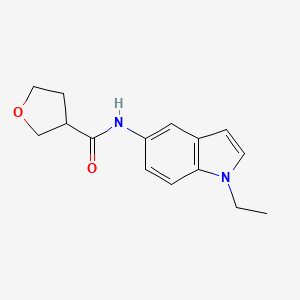![molecular formula C12H16N2O2 B7542966 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide, commonly known as MPFP, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPFP belongs to the class of compounds known as furo[3,2-b]pyrroles, which have been found to exhibit a variety of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of MPFP is not fully understood, but it is thought to involve the inhibition of various cellular processes that are necessary for cancer cell growth and survival. MPFP has been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, including thymidylate synthase and DNA polymerase. MPFP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPFP has been found to have several biochemical and physiological effects that contribute to its therapeutic activity. MPFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPFP has also been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, leading to DNA damage and cell death. In addition, MPFP has been found to have anti-inflammatory effects, which may contribute to its antiviral and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPFP in lab experiments is its potent anticancer activity. MPFP has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using MPFP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on MPFP. One area of interest is the development of more efficient and scalable methods for the synthesis of MPFP. Another area of interest is the elucidation of the mechanism of action of MPFP, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to investigate the safety and toxicity of MPFP in animal models, as well as its potential for use in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of MPFP involves the reaction of 2-methylpropan-2-amine with 2-acetyl-1,4-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the intermediate, 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, which is then converted to MPFP through a series of steps, including amidation and cyclization.
Aplicaciones Científicas De Investigación
MPFP has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. One of the most promising applications of MPFP is in the treatment of cancer. Studies have shown that MPFP has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPFP has also been found to inhibit tumor growth in animal models of cancer.
In addition to its anticancer activity, MPFP has also been found to exhibit antiviral and antibacterial properties. MPFP has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). MPFP has also been found to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Propiedades
IUPAC Name |
4-methyl-N-(2-methylpropyl)furo[3,2-b]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-13-12(15)10-6-11-9(14(10)3)4-5-16-11/h4-6,8H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQTRWAUAVRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N1C)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)
![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)
![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
